molecular formula C15H10N6 B1622097 Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- CAS No. 66706-98-7

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-

Cat. No.: B1622097
CAS No.: 66706-98-7
M. Wt: 274.28 g/mol
InChI Key: LDBWPTYGGBUCTJ-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- is an organic compound with the molecular formula C14H10N4 It is characterized by the presence of a phenylazo group and a hydrazono group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- typically involves the reaction of 4-aminobenzene diazonium salt with malononitrile under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the phenylazo or hydrazono groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-: Characterized by the presence of both phenylazo and hydrazono groups.

    Propanedinitrile, [[4-(phenylazo)phenyl]methylene]-: Similar structure but with a methylene group instead of a hydrazono group.

    Propanedinitrile, [[4-(phenylazo)phenyl]amino]-: Contains an amino group in place of the hydrazono group.

Uniqueness

Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- is unique due to the presence of both phenylazo and hydrazono groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBWPTYGGBUCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390718
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66706-98-7
Record name Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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